molecular formula C18H15BrN2O2 B5385667 N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide

Cat. No.: B5385667
M. Wt: 371.2 g/mol
InChI Key: OOHLILKYJZYXIQ-MBXCTOFRSA-N
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Description

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide is a complex organic compound characterized by its unique structure, which includes a bromobenzamide moiety and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the benzamide moiety .

Scientific Research Applications

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide is unique due to its combination of a bromobenzamide moiety and a conjugated diene system. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-15-10-5-9-14(12-15)18(23)21-16(17(20)22)11-4-8-13-6-2-1-3-7-13/h1-12H,(H2,20,22)(H,21,23)/b8-4+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHLILKYJZYXIQ-MBXCTOFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)N)/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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